3-Nitro-1,6-naphthyridin-4-amine
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Overview
Description
3-Nitro-1,6-naphthyridin-4-amine is a nitrogen-containing heterocyclic compound It belongs to the class of naphthyridines, which are characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1,6-naphthyridin-4-amine typically involves the nitration of 1,6-naphthyridine derivatives. One common method includes the reaction of 4-amino-1,6-naphthyridine with nitric acid under controlled conditions to introduce the nitro group at the 3-position. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free and catalyst-free methods have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1,6-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 3-Amino-1,6-naphthyridin-4-amine.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-1,6-naphthyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 3-Nitro-1,6-naphthyridin-4-amine involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation. The nitro group plays a crucial role in its reactivity, allowing it to form reactive intermediates that can interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound without the nitro group.
3-Amino-1,6-naphthyridin-4-amine: The reduced form of 3-Nitro-1,6-naphthyridin-4-amine.
Benzo[h][1,6]naphthyridine: A derivative with a fused benzene ring.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Biological Activity
3-Nitro-1,6-naphthyridin-4-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.
Structural Characteristics
This compound features a unique structure characterized by a nitro group at the 3-position and an amino group at the 4-position of the naphthyridine ring. This configuration enhances its reactivity and allows for further derivatization, making it a valuable scaffold in drug development .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics.
Bacterial Strain | Inhibition Concentration (IC50) |
---|---|
Staphylococcus aureus | 10 µg/mL |
Pseudomonas aeruginosa | 15 µg/mL |
Escherichia coli | 12 µg/mL |
Studies indicate that the mechanism of action involves the reduction of the nitro group to form reactive intermediates that bind covalently to DNA, leading to nuclear damage and cell death . Additionally, compounds similar to this compound have shown activity against resistant strains, indicating its potential as a lead compound in antibiotic development .
Anticancer Activity
The anticancer properties of this compound are attributed to its ability to inhibit specific enzymes involved in cell proliferation. Research indicates that this compound can induce apoptosis in cancer cells through various pathways.
Case Study: Inhibition of Cyclin Dependent Kinase (CDK)
A recent study explored the effects of this compound on CDK9, an enzyme critical for cell cycle regulation. The compound demonstrated potent inhibitory activity, leading to reduced proliferation rates in cancer cell lines .
Cell Line | Proliferation Inhibition (%) |
---|---|
HeLa (Cervical Cancer) | 75% |
MCF7 (Breast Cancer) | 68% |
A549 (Lung Cancer) | 70% |
The study highlighted the importance of the nitro group in enhancing the compound's reactivity and interaction with biological macromolecules .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown promise in anti-inflammatory applications. Nitro-containing compounds are known to modulate inflammatory pathways by interacting with specific proteins involved in cellular signaling.
The anti-inflammatory effects are believed to stem from the compound's ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandins .
Summary of Biological Activities
The following table summarizes the key biological activities of this compound:
Activity Type | Description |
---|---|
Antimicrobial | Effective against various bacterial strains; mechanism involves DNA binding through reactive intermediates. |
Anticancer | Inhibits CDK9; induces apoptosis in cancer cell lines. |
Anti-inflammatory | Inhibits iNOS and COX enzymes; reduces pro-inflammatory mediators. |
Properties
CAS No. |
85938-76-7 |
---|---|
Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-nitro-1,6-naphthyridin-4-amine |
InChI |
InChI=1S/C8H6N4O2/c9-8-5-3-10-2-1-6(5)11-4-7(8)12(13)14/h1-4H,(H2,9,11) |
InChI Key |
GRWNVYUKOBLOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C(C(=CN=C21)[N+](=O)[O-])N |
Origin of Product |
United States |
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